molecular formula C19H18N2O3S B2749011 (Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-methoxybenzamide CAS No. 868376-02-7

(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-methoxybenzamide

Cat. No.: B2749011
CAS No.: 868376-02-7
M. Wt: 354.42
InChI Key: ZSVGNHINVZWKLE-VXPUYCOJSA-N
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Description

(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-methoxybenzamide is a complex organic compound that belongs to the class of benzothiazole derivatives.

Mechanism of Action

Target of Action

Similar compounds have shown activity againstStaphylococcus aureus and have been involved in excited-state intramolecular proton transfer (ESIPT) reactions

Mode of Action

It is suggested that it may involve excited-state hydrogen bonds and proton transfers . The compound’s interaction with its targets could lead to changes in the target’s function, potentially inhibiting or enhancing its activity.

Biochemical Pathways

It is known that similar compounds can affect theproton transfer process and have anti-Staphylococcus aureus and anti-biofilm properties

Result of Action

Similar compounds have shown to haveanti-Staphylococcus aureus and anti-biofilm properties , suggesting that this compound may also have antimicrobial effects. Additionally, it may affect the excited-state intramolecular proton transfer (ESIPT) reactions , which could have implications in optoelectronics and analytical tools.

Action Environment

The environment can significantly influence the action, efficacy, and stability of this compound. For instance, the solvent polarity can affect the excited-state hydrogen bonds and proton transfers

Preparation Methods

The synthesis of (Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-methoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3-allyl-4-methoxybenzothiazole with 4-methoxybenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to facilitate the reaction . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-methoxybenzamide undergoes various chemical reactions, including:

Comparison with Similar Compounds

(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-methoxybenzamide can be compared with other benzothiazole derivatives, such as:

Properties

IUPAC Name

4-methoxy-N-(4-methoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S/c1-4-12-21-17-15(24-3)6-5-7-16(17)25-19(21)20-18(22)13-8-10-14(23-2)11-9-13/h4-11H,1,12H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSVGNHINVZWKLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N=C2N(C3=C(C=CC=C3S2)OC)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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